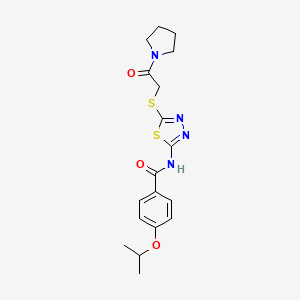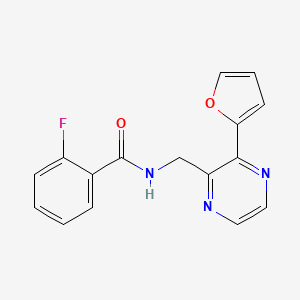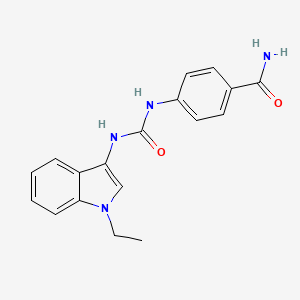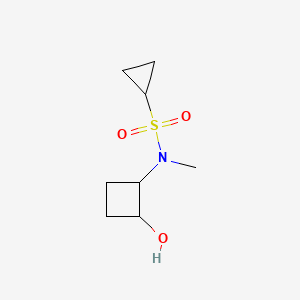![molecular formula C10H13ClN2O3S B2942596 2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide CAS No. 379255-29-5](/img/structure/B2942596.png)
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide is a chemical compound with the CAS Number: 379255-29-5 . It has a molecular weight of 276.74 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-N-{3-[(dimethylamino)sulfonyl]phenyl}acetamide . The InChI code is 1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-4-8(6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 276.74 . The compound is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen
Radiosynthesis for Metabolic Studies
2-Chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide, a chemical with potential applications in the field of agriculture as part of chloroacetanilide herbicides like acetochlor, and safeners like R-29148, is synthesized for studies on their metabolism and mode of action. High specific activity compounds are required to understand the metabolic pathways and potential environmental impacts of these substances (Latli & Casida, 1995).
Synthesis of Novel Heterocyclic Compounds
The compound is involved in the synthesis of novel heterocyclic compounds bearing the sulfamido moiety. These compounds have been evaluated for their antimicrobial activities, showcasing the compound's utility in developing new antibacterial and antifungal agents (Nunna et al., 2014).
Comparative Metabolism in Human and Rat Liver Microsomes
Research into the comparative metabolism of chloroacetamide herbicides, including derivatives similar to this compound, in human and rat liver microsomes reveals differences in how these compounds are processed by different species. This information is crucial for understanding the toxicological profiles and potential carcinogenicity of these chemicals (Coleman et al., 2000).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis and testing of related compounds, such as 2-(substituted phenoxy) acetamide derivatives, reveal potential anticancer, anti-inflammatory, and analgesic activities. These studies highlight the compound's role in developing new therapeutic agents (Rani et al., 2014).
Silylated Derivatives for Structural Studies
Synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide, a process involving chemicals closely related to this compound, contributes to the understanding of molecular structure and reaction mechanisms (Nikonov et al., 2016).
Solid State Geometry of N-(Aryl)-2,2,2-trichloro-acetamides
Investigating the solid-state geometry of compounds like N-(aryl)-2,2,2-trichloro-acetamides, which share functional groups with this compound, provides insights into the effects of meta-substitution on molecular geometry and potential applications in material science (Gowda et al., 2007).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c1-13(2)17(15,16)9-5-3-4-8(6-9)12-10(14)7-11/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQSUXMCKHXSRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-(3,4-dimethylphenoxy)ethyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2942513.png)


![N-(4-ethylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942521.png)


![8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2942524.png)

![6-Benzyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2942530.png)

![5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2942532.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2942533.png)


